12alpha-Hydroxygrandiflorenic acid

描述

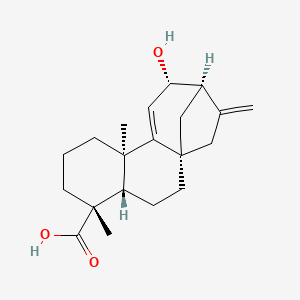

12α-Hydroxygrandiflorenic acid (CAS: 63768-17-2) is a tetracyclic diterpenoid carboxylic acid characterized by a hydroxyl group at the C-12α position. Its molecular formula is C₂₀H₂₈O₃, with a molecular weight of 316.43 g/mol . The compound features a complex fused-ring structure, as described by its IUPAC name: (1S,4S,5R,9R,12S,13R)-12-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadec-10-ene-5-carboxylic acid . Key physicochemical properties include a calculated LogP of 4.29, indicating moderate lipophilicity, and a hydrogen bond donor/acceptor count of 2 and 3, respectively .

属性

IUPAC Name |

(1S,4S,5R,9R,12S,13R)-12-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-12-10-20-8-5-15-18(2,6-4-7-19(15,3)17(22)23)16(20)9-14(21)13(12)11-20/h9,13-15,21H,1,4-8,10-11H2,2-3H3,(H,22,23)/t13-,14+,15+,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLRBAUBANVECM-SUIOEDAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2=CC(C(C3)C(=C)C4)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=C[C@@H]([C@H](C3)C(=C)C4)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The primary method for obtaining 12alpha-Hydroxygrandiflorenic acid involves the biotransformation of grandiflorenic acid using the permeabilized fungus Fusarium graminearum . The biotransformation process yields the hydroxylation derivative, which is then isolated using column chromatography. The structure of the isolated product is confirmed through mass spectrometry and nuclear magnetic resonance analysis .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources.

化学反应分析

Types of Reactions: 12alpha-Hydroxygrandiflorenic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

科学研究应用

Biological Activities

Antimicrobial Properties

12alpha-Hydroxygrandiflorenic acid exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics. The compound has shown effectiveness against various bacterial strains, including resistant pathogens. A study highlighted its role in the synthesis of platensimycin, an antibiotic effective against multidrug-resistant bacteria, demonstrating the compound's potential in combating infections caused by resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Anticancer Activity

Research indicates that diterpenes, including this compound, possess cytotoxic effects against cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation in various cancer types. Their mechanism often involves the modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Diterpenes are known to influence inflammatory pathways, which can be beneficial in treating conditions characterized by chronic inflammation .

Agricultural Applications

Allelopathic Effects

this compound has been identified as an allelopathic agent, which means it can affect the growth of neighboring plants. Biotransformation processes involving fungi like Fusarium graminearum have been used to enhance its allelopathic properties, potentially leading to natural herbicides that can suppress weed growth without harming crops .

Plant Growth Regulation

The compound's ability to regulate plant growth has implications for agriculture. It may be utilized to enhance crop yields or improve resistance to pests and diseases through its phytotoxic activities .

Synthesis and Derivatives

Research into the biotransformation of this compound suggests that microbial processes can yield novel derivatives with enhanced biological activities. For instance, specific hydroxylation reactions facilitated by fungi have led to the discovery of new compounds with improved efficacy against pathogens . This approach not only diversifies the potential applications of the original compound but also aligns with sustainable practices in chemical production.

Case Study 1: Antibiotic Development

A notable case study involved the synthesis of platensimycin from grandiflorenic acid derivatives, showcasing the potential of this compound in developing new antibiotics. This research emphasizes the need for innovative approaches to tackle antibiotic resistance through natural product chemistry .

Case Study 2: Agricultural Biopesticides

Another study explored the use of this compound as a biopesticide. The allelopathic effects observed when applied to certain crops demonstrated a reduction in weed populations without negatively impacting crop health, highlighting its potential role in integrated pest management strategies .

Data Table: Summary of Applications

作用机制

The precise mechanism of action of 12alpha-Hydroxygrandiflorenic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its anti-inflammatory properties may be mediated through the inhibition of pro-inflammatory cytokines and enzymes . Further research is needed to elucidate the exact molecular mechanisms involved.

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 12α-hydroxygrandiflorenic acid with structurally related diterpenoids and triterpenoids:

*Note: LogP for 12α-methoxygrandiflorenic acid is derived from its density (1.13 g/mL) and structural analogy .

Key Differences

12α-Hydroxyevodol, a triterpenoid, has a larger molecular framework with additional hydroxyls, contributing to higher polarity and solubility in polar solvents like DMSO .

Stability and Storage :

- 12α-hydroxygrandiflorenic acid is stable as a powder at -20°C for up to 3 years, whereas its methoxy analog lacks explicit stability data but likely requires similar conditions due to structural similarity .

- Solutions of hydroxyevodol are less stable, with a 1-month shelf life at -20°C, likely due to oxidative degradation of hydroxyl groups .

Bioactivity :

- The hydroxyl group in 12α-hydroxygrandiflorenic acid is critical for interactions with enzymatic targets, as seen in its anti-inflammatory applications .

- Methoxy derivatives like 12α-methoxygrandiflorenic acid may exhibit enhanced metabolic stability in vivo due to reduced susceptibility to oxidation .

Research Findings

- Anti-inflammatory Activity: 12α-hydroxygrandiflorenic acid inhibits pro-inflammatory cytokines (e.g., TNF-α) in macrophage models, outperforming non-hydroxylated analogs like grandiflorenic acid .

- Solubility: The hydroxyl group reduces solubility in non-polar solvents (e.g., logP = 4.29) compared to methoxy derivatives (logP ~1.13), necessitating DMSO for in vitro studies .

- Synthetic Accessibility : Methoxy derivatives are more synthetically challenging due to stereoselective methylation, whereas hydroxylated analogs are often isolated directly from plant sources .

Critical Analysis of Evidence

- Contradictions : lists a different CAS number (1442989-33-4) for 12α-hydroxygrandiflorenic acid, likely a vendor-specific error, as authoritative sources (e.g., ChemFaces, GLPBIO) consistently use 63768-17-2 .

生物活性

12alpha-Hydroxygrandiflorenic acid is a naturally occurring diterpenoid compound primarily isolated from the plant Wedelia chinensis. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by a hydroxyl group at the 12th carbon position of the grandiflorenic acid structure. This specific hydroxylation contributes to its unique biological activities compared to its parent compound and other derivatives.

| Property | Details |

|---|---|

| Chemical Formula | C20H30O3 |

| CAS Number | 63768-17-2 |

| Molecular Weight | 318.45 g/mol |

| Source | Isolated from Wedelia chinensis |

The biological activity of this compound is believed to be mediated through various mechanisms:

- Anti-inflammatory Activity : It inhibits pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

- Antimicrobial Effects : The compound exhibits activity against various pathogens, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by affecting signaling pathways involved in cell proliferation.

Case Studies

-

Biotransformation Studies :

A study demonstrated the biotransformation of grandiflorenic acid into this compound using the fungus Fusarium graminearum. After 72 hours of incubation, nearly complete conversion was achieved, highlighting the effectiveness of microbial transformation in producing bioactive compounds . -

Anticancer Activity :

In vitro tests showed that this compound can induce apoptosis in specific cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death . -

Anti-inflammatory Effects :

Research indicated that this compound significantly reduces levels of inflammatory markers in animal models. For instance, it decreased TNF-alpha and IL-6 levels in mice subjected to inflammatory stimuli, suggesting a robust anti-inflammatory action .

Biological Activity Overview

常见问题

Q. What are the primary analytical methods for characterizing 12α-Hydroxygrandiflorenic acid, and how do they ensure structural accuracy?

To confirm the identity of 12α-Hydroxygrandiflorenic acid, researchers typically employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. For novel compounds, cross-validation with X-ray crystallography is recommended to resolve ambiguities in stereochemistry. Experimental protocols must detail solvent systems, reference standards, and calibration parameters to ensure reproducibility .

Q. How can researchers optimize the extraction and isolation of 12α-Hydroxygrandiflorenic acid from natural sources?

A stepwise approach involves solvent partitioning (e.g., hexane/ethyl acetate gradients) followed by column chromatography using silica gel or Sephadex LH-20. Yield optimization requires monitoring temperature, pH, and solvent polarity during extraction. Pilot studies comparing Soxhlet vs. ultrasound-assisted extraction can identify efficiency trade-offs. Purity should be validated via HPLC-UV at λmax specific to the compound’s chromophores .

Q. What in vitro assays are suitable for preliminary biological activity screening of 12α-Hydroxygrandiflorenic acid?

Researchers should prioritize assays aligned with the compound’s hypothesized bioactivity (e.g., antimicrobial, anti-inflammatory). For cytotoxicity, use MTT assays on human cell lines (e.g., HepG2) with IC₅₀ calculations. Dose-response curves must include positive controls (e.g., doxorubicin) and account for solvent interference. Data should be normalized to vehicle-treated groups and analyzed via ANOVA with post-hoc tests .

Advanced Research Questions

Q. How can contradictory data on 12α-Hydroxygrandiflorenic acid’s bioactivity be resolved through experimental design?

Discrepancies in bioactivity studies often stem from variations in cell culture conditions, compound solubility, or metabolite interference. To address this, researchers should:

- Standardize assay protocols (e.g., serum-free media, controlled DMSO concentrations).

- Include metabolite profiling (LC-MS/MS) to rule out degradation products.

- Conduct blinded replicate experiments with independent cell batches. Cross-laboratory validation and open-data sharing enhance reproducibility .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of 12α-Hydroxygrandiflorenic acid derivatives?

SAR studies require systematic modification of functional groups (e.g., hydroxylation at C-12) followed by computational modeling (docking studies with target proteins like COX-2). Pair synthetic analogs with in silico ADMET predictions to prioritize candidates. Use comparative molecular field analysis (CoMFA) to map steric/electronic contributions to activity .

Q. How should researchers design stability studies for 12α-Hydroxygrandiflorenic acid under varying storage conditions?

Stability protocols must test thermal degradation (40–60°C), photolytic stress (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC-UV/DAD and quantify impurities using area normalization. Accelerated stability data (40°C/75% RH) should be modeled with Arrhenius equations to predict shelf-life .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in 12α-Hydroxygrandiflorenic acid pharmacokinetic studies?

Non-compartmental analysis (NCA) using WinNonlin® is standard for AUC and Cmax calculations. For nonlinear kinetics, employ compartmental modeling with SAAM II. Account for interspecies variability (e.g., rat vs. human CYP450 isoforms) using allometric scaling. Missing data in longitudinal studies should be handled via multiple imputation (Rubin’s method) .

Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthesizing 12α-Hydroxygrandiflorenic acid analogs?

Document reaction parameters exhaustively: catalyst loading (mol%), solvent purity, inert atmosphere conditions, and quenching methods. Provide NMR spectral data (δ in ppm, multiplicity) for all intermediates. For crystalline products, deposit CIF files in public databases (e.g., Cambridge Structural Database) .

Q. What validation criteria are critical for publishing spectroscopic data on 12α-Hydroxygrandiflorenic acid?

Journals require raw spectral files (FID for NMR, .raw for MS) as supplementary data. NMR assignments must match DEPT, COSY, and HSQC correlations. For MS, isotopic pattern matching and collision-induced dissociation (CID) fragments should align with predicted fragmentation pathways .

Q. How to address ethical and safety concerns in handling 12α-Hydroxygrandiflorenic acid?

Follow OSHA HCS guidelines: use nitrile gloves (tested for chemical permeability) and fume hoods during synthesis. Acute toxicity data (LD₅₀) from OECD Guideline 423 must be included in safety protocols. Dispose of waste via certified hazardous waste contractors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。